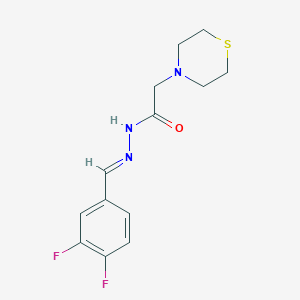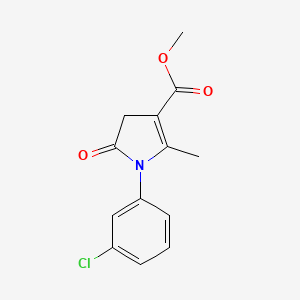
5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the target compound, involves starting from 3-sulfolene. The epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles yields the desired derivatives. Further modifications, such as amino and triazole derivatization or hydroxylation, provide access to a range of structurally related compounds (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole derivatives has been elucidated through various methods, including X-ray diffraction, which provides detailed insights into their crystalline forms and molecular conformations. For example, the structure of related isoindole compounds was determined, highlighting the typical fused ring structure and functional group placements that characterize this class of compounds (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For instance, palladium-catalyzed aminocarbonylation of o-halobenzoates has been used to produce 2-substituted isoindole-1,3-diones, showcasing the compound's reactivity and potential for functional group modification (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole derivatives, such as thermal stability and solvency sensitivity, are crucial for their practical applications. For example, the photophysical behavior of certain isoindole derivatives has been studied, showing their fluorescence and sensitivity to solvent polarity, which is significant for applications in materials science and bioimaging (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties of isoindole derivatives, including their reactivity and interactions with other molecules, are defined by their molecular structure. The synthesis and reactivity of compounds like tryptamine-4,5-dione, for example, demonstrate the potential neurotoxicity and complex behavior of isoindole derivatives under various conditions, which is important for understanding their biological interactions and stability (Singh, Wrona, & Dryhurst, 1992).
特性
IUPAC Name |
5-(4-aminophenoxy)-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-10-1-3-11(4-2-10)22-12-5-6-13-14(9-12)16(21)18(7-8-19)15(13)20/h1-6,9,19H,7-8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETKXQKGGUOWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[(4-hydroxypiperidin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5594057.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)
![ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B5594071.png)
![5,7-dimethyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5594081.png)

![1,4,6-trimethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5594092.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5594106.png)
![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5594146.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)